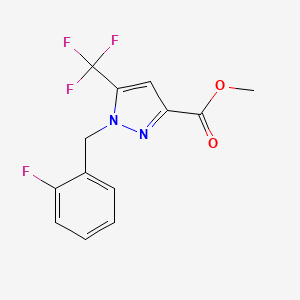

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 2-fluorobenzyl substituent at position 1, a trifluoromethyl (-CF₃) group at position 5, and a methyl ester (-COOCH₃) at position 2. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often attributed to their ability to modulate enzyme targets like cyclooxygenase-2 (COX-2) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-fluorobenzyl moiety may influence steric and electronic interactions with biological targets .

Properties

Molecular Formula |

C13H10F4N2O2 |

|---|---|

Molecular Weight |

302.22 g/mol |

IUPAC Name |

methyl 1-[(2-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3 |

InChI Key |

ZZRRNPBJCYFSEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Enone Preparation : Trichloromethyl enones (e.g., R-C(Cl)=CH-C(O)R') are synthesized via Claisen-Schmidt condensation.

- Hydrazine Addition : Hydrazines react with the enone, forming a hydrazone intermediate.

- Cyclization : Intramolecular cyclization yields the pyrazole core.

- Methanolysis : The trichloromethyl group (-CCl₃) is converted to a methyl ester (-COOMe) via nucleophilic substitution with methanol.

Regiochemical Control

The choice of hydrazine form dictates regioselectivity:

| Hydrazine Form | Regioisomer Produced | Yield Range |

|---|---|---|

| Arylhydrazine HCl | 1,3-Substituted | 37–97% |

| Free arylhydrazine | 1,5-Substituted | 52–83% |

Electron-withdrawing groups (EWGs) on the hydrazine (e.g., -NO₂) reduce yields due to slowed methanolysis kinetics.

Multi-Step Synthesis from Fluorinated Building Blocks

Industrial-scale production often employs sequential reactions to introduce substituents selectively.

Stepwise Procedure

Synthesis of 2-Fluorobenzylamine :

Preparation of Trifluoromethyl Ketone :

- Method : Friedel-Crafts acylation of benzene with trifluoroacetic anhydride.

- Catalyst : AlCl₃ (1.1 equiv).

Pyrazole Formation :

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 120°C | Maximizes cyclization |

| Solvent | DMF | Enhances solubility |

| Reaction Time | 12 hours | Balances completion vs. degradation |

Regiocontrolled Approaches Using Trichloromethyl Enones

A regiocontrolled one-pot method leverages trichloromethyl enones as bifunctional substrates.

Three-Component Reaction

- Enone Activation : Trichloromethyl enone (1 equiv) reacts with 2-fluorobenzylhydrazine (1.2 equiv) in CHCl₃.

- Cyclization : Reflux for 3 hours to form the trichloromethyl pyrazole intermediate.

- Methanolysis : Replace solvent with MeOH; reflux for 16 hours to replace -CCl₃ with -COOMe.

Key Findings :

- Selectivity : >95% regioselectivity for the 1,5-isomer when using free hydrazines.

- Yield : 68–84% after column chromatography.

Fluorination and Trifluoromethylation Techniques

Late-stage fluorination and trifluoromethylation are critical for introducing the desired substituents.

Trifluoromethyl Group Introduction

- Reagent : Trifluoromethyl iodide (CF₃I) under Cu(I) catalysis.

- Conditions : DMF, 80°C, 6 hours.

- Yield : ~70%.

Fluorobenzyl Group Attachment

- Method : SN2 reaction between pyrazole and 2-fluorobenzyl bromide.

- Base : K₂CO₃ (2 equiv) in acetonitrile.

- Yield : 78%.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

- Methanolysis Kinetics : The -CCl₃ → -COOMe conversion is hindered by EWGs (e.g., -NO₂) due to reduced nucleophilicity of methanol.

- Byproducts :

Industrial and Environmental Considerations

Chemical Reactions Analysis

2.1. Substitution Reactions

-

Electrophilic aromatic substitution : The trifluoromethyl group (CF₃) can undergo substitution reactions due to its electron-withdrawing nature.

-

Nucleophilic substitution : The ester group (COOCH₃) is susceptible to nucleophilic attack under basic conditions.

2.2. Hydrolysis

-

Ester hydrolysis : The methyl ester can hydrolyze to form the carboxylic acid derivative under acidic or basic conditions.

-

Methanolysis : Trichloromethyl intermediates (if present) undergo methanolysis to form carboxylate esters .

2.3. Functionalization

-

Lithiation : Lithiation of the pyrazole ring enables further functionalization (e.g., introduction of aldehyde, boron pinacolate, or sulfonyl chloride groups) .

Reaction Conditions and Yields

Mechanistic Insights

-

Regioselectivity : The position of CF₃ (3rd or 5th) on the pyrazole ring significantly influences reactivity. For example, 5-CF₃ pyrazoles show distinct regiochemical behavior compared to 3-CF₃ analogs .

-

Catalyst effects : Use of phenylhydrazine hydrochloride or free phenylhydrazine can shift regioisomer ratios (1,3- vs. 1,5-isomers) .

Structural Reactivity

The compound’s electron-deficient pyrazole ring and fluorinated substituents enable:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cellular proliferation in various cancer cell lines, demonstrating effectiveness against human tumors such as HeLa and A375 cells. The presence of fluorine atoms enhances metabolic stability and bioactivity, making these compounds suitable candidates for further development as anticancer agents .

Cyclin-Dependent Kinase Inhibition

This compound has potential as a cyclin-dependent kinase (CDK) inhibitor. CDKs are critical regulators of cell cycle progression, and their dysregulation is often linked to cancer. Pyrazole derivatives have shown selectivity towards specific CDK isoforms, which is essential for developing targeted cancer therapies. For example, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated high potency against CDK2 and CDK9, indicating that modifications to the pyrazole core can lead to enhanced therapeutic profiles .

Neurological Applications

Neuroprotective Effects

Emerging studies suggest that pyrazole derivatives may possess neuroprotective properties. The ability of this compound to modulate neuroinflammation and oxidative stress points towards its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethyl moiety can enhance blood-brain barrier permeability, facilitating central nervous system delivery .

Anti-inflammatory Properties

Inhibition of COX Enzymes

The compound has been investigated for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 inhibitors are valuable in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. The incorporation of fluorine into the structure can improve selectivity and potency against COX-2 compared to COX-1 .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity. Recent advancements in synthetic methodologies have enabled the rapid generation of diverse pyrazole derivatives through reactions involving trifluoromethylhydrazines and various carbonyl compounds . This flexibility in synthesis supports the exploration of structure-activity relationships (SAR) essential for optimizing therapeutic efficacy.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 5

The trifluoromethyl group at position 5 distinguishes the target compound from analogs with other substituents:

- This compound was synthesized via Lawesson’s reagent-mediated thiolation (55% yield) and subsequent oxidation .

- Ethyl 1-(2-Fluorobenzyl)-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS 1622855-16-6) : A methyl group at position 5 reduces steric bulk and electron-withdrawing effects, likely decreasing metabolic stability compared to the -CF₃ analog .

Table 1: Substituent Effects at Position 5

*Calculated based on molecular formula.

Variations in the Ester Group

The methyl ester at position 3 can be compared to ethyl esters in analogs:

- Ethyl 1-(2-Fluorobenzyl)-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylate : An ethyl ester increases molecular weight slightly (317.25 → 331.28) and may affect hydrolysis rates in vivo.

- Ethyl 1-Benzyl-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate : This analog replaces the 2-fluorobenzyl group with benzyl and introduces a 4-fluorophenyl at position 3, demonstrating how aromatic substituents influence crystallinity and biological activity .

Aromatic Substituent Modifications

- Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate : A fluorinated phenyl group at position 5 introduces planar aromaticity, which may improve binding to flat enzyme active sites .

Biological Activity

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a trifluoromethyl group and a 2-fluorobenzyl moiety. Its molecular formula is with a molecular weight of approximately 302.22 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and chemical stability, which are critical factors for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H10F4N2O2 |

| Molecular Weight | 302.22 g/mol |

| CAS Number | 1946828-47-2 |

| SMILES | COC(=O)C1=CC(=NN1CC2=CC=CC=C2F)C(F)(F)F |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and fluorobenzyl groups through electrophilic substitution reactions.

Pharmacological Potential

Research indicates that compounds with similar pyrazole structures exhibit a range of biological activities, including:

- Anticancer : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from pyrazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells .

- Antimicrobial : Some studies have demonstrated that pyrazole derivatives possess antibacterial and antifungal properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

- Anti-inflammatory : The anti-inflammatory potential of pyrazole compounds has also been explored, with some derivatives demonstrating the ability to inhibit pro-inflammatory cytokine production .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Fluorinated Substituents : The trifluoromethyl group is known to enhance metabolic stability and may improve binding affinity to biological targets.

- Lipophilicity : The combination of the fluorobenzyl and trifluoromethyl groups increases the lipophilicity of the compound, potentially facilitating better membrane permeability.

Case Studies

Several studies have investigated the biological activity of similar pyrazole derivatives:

- Anticancer Activity : A study evaluating various pyrazole derivatives found that specific substitutions on the pyrazole ring significantly influenced their potency against cancer cell lines. Compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .

- Antimicrobial Testing : In vitro assessments revealed that certain pyrazole derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. How are stability studies designed for labile trifluoromethyl esters under varying pH?

- Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C. Monitor via LC-MS for hydrolysis products (e.g., carboxylic acid derivatives). Stabilize formulations with antioxidants (e.g., BHT) if degradation exceeds 5% .

Data Interpretation

Q. How do electron-withdrawing groups (e.g., CF₃) affect the compound’s electronic environment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.